N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine
Description
N-(2-Ethoxyethyl)-4-propylcyclohexan-1-amine is a cyclohexanamine derivative featuring a 4-propylcyclohexyl backbone substituted with a 2-ethoxyethyl group at the amine nitrogen. This compound belongs to a broader class of aliphatic amines with applications in medicinal chemistry, agrochemicals, and materials science. The 2-ethoxyethyl substituent introduces polarity and conformational flexibility, distinguishing it from simpler alkyl-substituted analogs.
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-3-5-12-6-8-13(9-7-12)14-10-11-15-4-2/h12-14H,3-11H2,1-2H3 |
InChI Key |
RIXBDZNGMXYTGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)NCCOCC |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, rt | High atom economy | Requires pre-formed ketone |
| Cu-Catalyzed | CuCN, Grignard reagents, −78°C | Builds cyclohexane ring in situ | Multi-step, air-sensitive conditions |
| SN2 Alkylation | K₂CO₃, MeCN, 60°C | Simple one-pot procedure | Low yield for hindered systems |
Purification and Characterization
All methods require final purification via flash chromatography (SiO₂, ethyl acetate/hexane) or fractional distillation. Key characterization data includes:
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine and its closest analogs, based on substituent variations and synthesis methodologies:
Table 1: Structural and Physicochemical Comparison
Pharmacological and Physicochemical Insights
- Polarity and Solubility : The 2-ethoxyethyl group enhances water solubility compared to purely alkyl-substituted analogs (e.g., N-ethyl-1-methylcyclohexanamine) due to ether oxygen’s hydrogen-bonding capacity.
- Biological Activity : Piperazinyl analogs () exhibit kinase inhibition (m/z 452 [M + H]+), suggesting that N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine may interact with similar targets, albeit with reduced basicity .
- Chiral Considerations : Unlike naphthyl-substituted amines (), the target compound lacks chiral centers in its substituents, simplifying synthesis and reducing enantiomer-specific activity risks .
Biological Activity
N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.
This compound can be characterized by its molecular formula and a molecular weight of approximately 199.35 g/mol. The compound features a cyclohexane ring substituted with an ethoxyethyl group and a propyl chain, contributing to its unique pharmacological properties.
Research indicates that this compound exhibits various biological activities, particularly in immunomodulation and antitumor effects. The compound has been shown to influence cell signaling pathways, notably those associated with apoptosis and inflammation.
Table 1: Biological Activities of this compound
Case Studies
Several case studies have explored the effects of this compound on different cell lines, providing insights into its therapeutic potential.
Case Study 1: Immunomodulatory Effects
One study evaluated the compound's effect on human peripheral blood lymphocytes (PBLs). Results showed a significant reduction in PBL proliferation induced by phytohemagglutinin A, indicating strong immunosuppressive properties. Additionally, the compound was found to modulate the expression of signaling proteins involved in apoptosis, such as caspases and Bcl-2.
Table 2: Signaling Pathways Affected by this compound
| Signaling Molecule | Effect | Cell Line |
|---|---|---|
| ERK1/ERK2 | Decreased expression | Jurkat |
| JNK | Increased expression | Jurkat |
| Caspase 8 | Increased expression (8x) | WEHI-231 |
| Bcl-2 | Decreased expression | WEHI-231 |
Case Study 2: Antiviral Activity
In another study focusing on antiviral properties, this compound demonstrated efficacy against human herpes virus type 1 (HHV-1). The compound inhibited viral replication in A-549 cells, suggesting its potential as an antiviral agent.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine, and how can side reactions be minimized?
- Methodological Answer : Reductive amination is a common approach for synthesizing tertiary amines. For example, reacting 4-propylcyclohexanone with 2-ethoxyethylamine in the presence of sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (e.g., acetic acid in ethanol) can yield the target compound. Optimizing stoichiometry (e.g., 1.2:1 amine:ketone ratio) and reaction time (12–24 hours at 60°C) minimizes side products like over-alkylation or imine dimerization .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of characteristic signals (e.g., cyclohexane ring protons at δ 1.2–2.1 ppm, ethoxyethyl group protons at δ 3.3–3.7 ppm).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z calculated for C14H28NO).
- Elemental analysis : Verify C, H, N percentages within ±0.3% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating its potential CNS activity?
- Methodological Answer : Screen for interactions with neurotransmitter receptors (e.g., serotonin, dopamine transporters) using radioligand binding assays. For example, competitive binding studies with [³H]paroxetine (SERT) or [³H]WIN 35,428 (DAT) at concentrations ranging from 10 nM to 10 µM. Dose-response curves can identify IC50 values, with comparisons to positive controls like fluoxetine .
Advanced Research Questions
Q. How do stereochemical variations in the cyclohexane ring influence receptor binding affinity?
- Methodological Answer : Synthesize and isolate stereoisomers (e.g., cis vs. trans configurations at the 4-propyl substituent) via chiral chromatography. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding poses in serotonin receptor homology models. Validate with functional assays (e.g., cAMP accumulation in HEK-293 cells expressing 5-HT1A receptors). Contradictory data between computational and experimental results may arise from solvent accessibility or dynamic receptor conformations .
Q. What strategies resolve contradictory data in metabolic stability studies across species?
- Methodological Answer : Conduct parallel microsomal stability assays (human vs. rodent liver microsomes) under standardized conditions (37°C, NADPH regeneration system). Use LC-MS/MS to quantify parent compound depletion. If discrepancies occur (e.g., rapid degradation in human microsomes), identify metabolites via high-resolution MS and probe cytochrome P450 isoforms (e.g., CYP3A4 inhibition assays). Adjust experimental models (e.g., primary hepatocytes vs. immortalized cell lines) to reconcile interspecies differences .
Q. How can computational modeling optimize solvent selection for its application in carbon capture?
- Methodological Answer : Perform CO2 absorption simulations using density functional theory (DFT) to evaluate binding energies between the amine and CO2. Compare with experimental kinetics (e.g., stopped-flow spectroscopy) in water-lean solvents like polyethylene glycol. Key parameters include absorption capacity (mol CO2/mol amine) and regeneration energy. Note that ethoxyethyl groups may enhance hydrophobicity, reducing solvent degradation but potentially lowering CO2 solubility .
Safety and Regulatory Considerations
Q. What safety protocols are critical given structural similarities to controlled substances?
- Methodological Answer : Classify the compound under Schedule I analog regulations if structural resemblance to PCEEA (N-(2-ethoxyethyl)-1-phenylcyclohexanamine) is confirmed . Implement strict inventory tracking and institutional review board (IRB) approval for in vivo studies. Use fume hoods and personal protective equipment (PPE) during synthesis to mitigate inhalation/contact risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
